molecular formula C18H21N3O4 B3833100 N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide

N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide

Cat. No. B3833100
M. Wt: 343.4 g/mol
InChI Key: WWWOWAJIUKSNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrobenzoyl)-1-adamantanecarbohydrazide, also known as NBD-Ada, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, leading to inhibition of its activity. In bioimaging, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is believed to undergo a photoinduced electron transfer process, leading to fluorescence emission.
Biochemical and Physiological Effects:
N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is its high selectivity and sensitivity, which makes it a valuable tool for various lab experiments. However, one of the limitations of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is its relatively high cost and limited availability, which may restrict its use in certain experiments.

Future Directions

There are several future directions for the research and development of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide in other fields such as material science and environmental monitoring. Finally, the development of new derivatives of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide with improved properties and activity is also a promising direction for future research.

Scientific Research Applications

N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields such as drug discovery, bioimaging, and chemical sensing. In drug discovery, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In bioimaging, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been used as a fluorescent probe for imaging of living cells due to its high selectivity and sensitivity. In chemical sensing, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been used as a sensor for detecting metal ions and other analytes.

properties

IUPAC Name

N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-16(14-1-3-15(4-2-14)21(24)25)19-20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWOWAJIUKSNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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